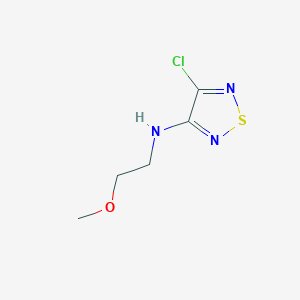
4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine
Descripción general
Descripción
4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine (4-Cl-NME-TDZ) is a thiadiazolamine derivative that has been studied for its potential applications in scientific research. 4-Cl-NME-TDZ is a small molecule that has been explored for its potential to act as a drug delivery system and as a drug target. It has been studied for its ability to modulate the activity of a variety of enzymes and receptors, and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine has been studied for its potential applications in scientific research. It has been shown to modulate the activity of a variety of enzymes and receptors, and has been studied as a drug delivery system and as a drug target. It has also been investigated for its potential to be used in the treatment of cancer, Alzheimer’s disease, and other diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is not yet fully understood. It is believed to modulate the activity of enzymes and receptors by binding to their active sites and inhibiting their activity. It is also believed to interact with cellular membranes and to affect the activity of transporters, resulting in the modulation of various biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of a variety of enzymes and receptors, resulting in the modulation of various biochemical pathways. It has also been shown to affect the activity of transporters, resulting in the modulation of cellular processes. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine in lab experiments has several advantages. It is a small molecule, which makes it easy to synthesize and handle. It is also relatively stable and has a wide range of biochemical and physiological effects. However, there are also some limitations. 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is not water-soluble, which can make it difficult to use in some experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in different contexts.
Direcciones Futuras
The potential applications of 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine are vast, and there are many future directions for research. Some potential directions include further exploration of its mechanism of action, its potential applications in the treatment of various diseases, and its potential to be used as a drug delivery system. Additionally, further research could be conducted to investigate its potential to be used as a drug target and its potential to modulate the activity of enzymes and receptors. Finally, research could be conducted to investigate its potential to be used in the development of novel drugs and drug delivery systems.
Propiedades
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3OS/c1-10-3-2-7-5-4(6)8-11-9-5/h2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTAOUHPHJYKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NSN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)




![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)